molecular formula C15H16N4O B1379267 Birg-613 BS CAS No. 287980-85-2

Birg-613 BS

Cat. No.: B1379267
CAS No.: 287980-85-2
M. Wt: 268.31 g/mol
InChI Key: YYEJELOKUZITDZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Birg-613 BS involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving pyridine derivatives.

    Functional Group Modifications: The core structure is then modified by introducing methyl and propyl groups through alkylation reactions.

    Cyclization: The final step involves cyclization to form the diazepinone ring.

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained .

Chemical Reactions Analysis

Birg-613 BS undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Birg-613 BS has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a reference material for studying the properties and reactivity of diazepinone derivatives.

    Biology: In biological research, the compound is used to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: this compound has shown promise in medicinal chemistry as a potential drug candidate for treating various diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Birg-613 BS involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Birg-613 BS is similar to other diazepinone derivatives, such as Nevirapine, which is a potent and selective non-nucleoside inhibitor of HIV-1 reverse transcriptase . this compound is unique in its specific functional groups and structural modifications, which confer distinct properties and reactivity. Similar compounds include:

Properties

IUPAC Name

7-methyl-2-propyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-3-9-19-13-11(5-4-7-16-13)15(20)18-12-10(2)6-8-17-14(12)19/h4-8H,3,9H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEJELOKUZITDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC=N2)C(=O)NC3=C(C=CN=C31)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801139800
Record name 5,11-Dihydro-4-methyl-11-propyl-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287980-85-2
Record name 5,11-Dihydro-4-methyl-11-propyl-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287980-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BIRG-613 BS
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287980852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,11-Dihydro-4-methyl-11-propyl-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,11-DIHYDRO-6H-11-PROPYL-4-METHYL-DIPYRIDO(3,2-B:2',3'-E) (1,4)DIAZEPIN-6-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V99494MI7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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